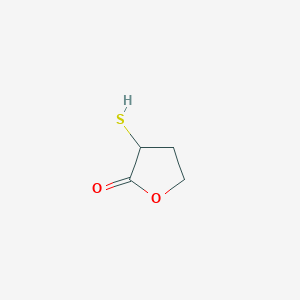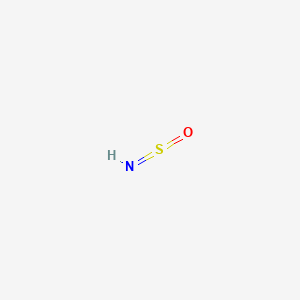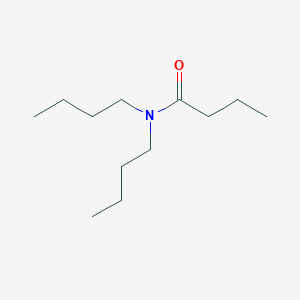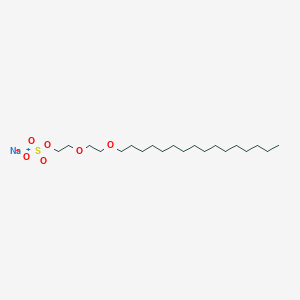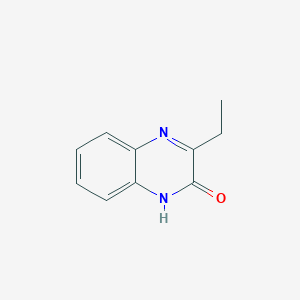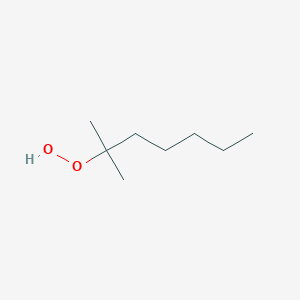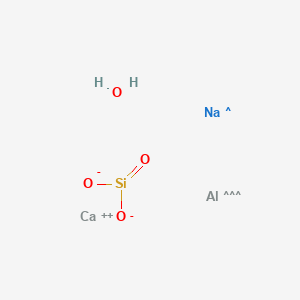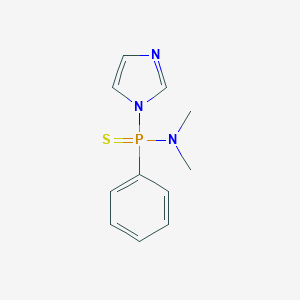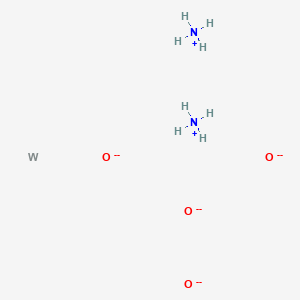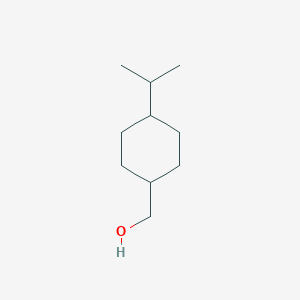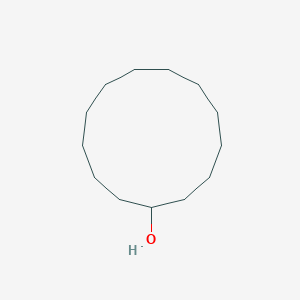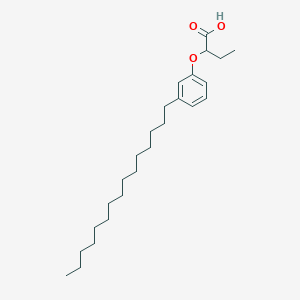
2-(3-Pentadecylphenoxy)butyric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Pentadecylphenoxy)butyric acid, also known as PPBA, is a synthetic plant growth regulator that is widely used in agriculture. It belongs to the family of phenoxyalkanoic acids, which are known for their ability to stimulate plant growth and development. PPBA has been shown to have a variety of effects on plants, including increasing yield, improving quality, and enhancing stress tolerance. In
Mécanisme D'action
The mechanism of action of 2-(3-Pentadecylphenoxy)butyric acid is not fully understood, but it is believed to involve the regulation of gene expression in plants. 2-(3-Pentadecylphenoxy)butyric acid has been shown to increase the expression of genes involved in photosynthesis, carbohydrate metabolism, and stress response. It has also been found to decrease the expression of genes involved in senescence and programmed cell death.
Effets Biochimiques Et Physiologiques
2-(3-Pentadecylphenoxy)butyric acid has a variety of biochemical and physiological effects on plants. It has been shown to increase the levels of chlorophyll, soluble sugars, and amino acids in plants. 2-(3-Pentadecylphenoxy)butyric acid also increases the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which help to protect plants from oxidative stress. In addition, 2-(3-Pentadecylphenoxy)butyric acid has been found to increase the levels of abscisic acid, a plant hormone that regulates stress response and growth.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3-Pentadecylphenoxy)butyric acid has several advantages for use in lab experiments. It is relatively inexpensive, easy to synthesize, and has a wide range of effects on plants. However, there are also some limitations to its use. 2-(3-Pentadecylphenoxy)butyric acid can be toxic to some plant species at high concentrations, and its effects can vary depending on the plant species, growth conditions, and application method.
Orientations Futures
There are many potential future directions for research on 2-(3-Pentadecylphenoxy)butyric acid. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the identification of the specific genes and pathways that are regulated by 2-(3-Pentadecylphenoxy)butyric acid. This could lead to the development of new plant growth regulators that are more targeted and effective. Finally, there is also potential for the use of 2-(3-Pentadecylphenoxy)butyric acid in other areas, such as biotechnology and medicine, due to its ability to regulate gene expression.
Méthodes De Synthèse
2-(3-Pentadecylphenoxy)butyric acid can be synthesized through a variety of methods, including esterification, Friedel-Crafts acylation, and Grignard reaction. One of the most common methods involves the reaction of 3-pentadecylphenol with butyric anhydride in the presence of a catalyst such as sulfuric acid. The resulting product is then purified through a series of steps, including recrystallization and chromatography.
Applications De Recherche Scientifique
2-(3-Pentadecylphenoxy)butyric acid has been extensively studied for its effects on plant growth and development. It has been shown to increase yield and improve quality in a variety of crops, including rice, wheat, soybean, and cotton. 2-(3-Pentadecylphenoxy)butyric acid has also been found to enhance stress tolerance in plants, including drought, salt, and cold stress. In addition, 2-(3-Pentadecylphenoxy)butyric acid has been shown to have a variety of other effects on plants, including promoting root growth, delaying senescence, and improving nutrient uptake.
Propriétés
Numéro CAS |
14230-52-5 |
|---|---|
Nom du produit |
2-(3-Pentadecylphenoxy)butyric acid |
Formule moléculaire |
C25H42O3 |
Poids moléculaire |
390.6 g/mol |
Nom IUPAC |
2-(3-pentadecylphenoxy)butanoic acid |
InChI |
InChI=1S/C25H42O3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-18-22-19-17-20-23(21-22)28-24(4-2)25(26)27/h17,19-21,24H,3-16,18H2,1-2H3,(H,26,27) |
Clé InChI |
MTBHDSNPUORPTN-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC1=CC(=CC=C1)OC(CC)C(=O)O |
SMILES canonique |
CCCCCCCCCCCCCCCC1=CC(=CC=C1)OC(CC)C(=O)O |
Autres numéros CAS |
14230-52-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



